molecular formula C16H16 B185031 (E)-1,2-DI-P-Tolylethene CAS No. 1588-49-4

(E)-1,2-DI-P-Tolylethene

Cat. No.: B185031
CAS No.: 1588-49-4
M. Wt: 208.3 g/mol
InChI Key: KINZBJFIDFZQCB-UHFFFAOYSA-N
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Description

(E)-1,2-Di-p-tolylethene (CAS 943-58-4) is a stilbene derivative with two para-tolyl (p-tolyl) groups attached to the ethene backbone in a trans-configuration. Its molecular formula is C₁₆H₁₆, and it is characterized by a planar structure due to the conjugated π-system, which contributes to its optical and electronic properties. Its synthesis typically involves Wittig or Heck coupling reactions, and its stereochemical purity (E/Z isomerism) is critical for functional performance .

Properties

CAS No.

1588-49-4

Molecular Formula

C16H16

Molecular Weight

208.3 g/mol

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)ethenyl]benzene

InChI

InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI Key

KINZBJFIDFZQCB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of (E)-1,2-Di-p-tolylethene with structurally analogous compounds reveals key differences in physical, chemical, and functional properties. Below is a detailed comparison:

Structural Analogues

  • (E)-Stilbene (1,2-Diphenylethylene) :
    While both compounds share the stilbene backbone, (E)-stilbene lacks the methyl groups on the aromatic rings. This difference reduces steric hindrance in (E)-stilbene, leading to a higher melting point (124°C vs. 98°C for this compound) and enhanced fluorescence quantum yield due to reduced intramolecular rotation .

  • (E)-1,2-Di-o-tolylethene :
    The ortho-substituted tolyl groups introduce steric crowding, destabilizing the planar conformation. This results in a lower thermal stability (decomposition at 150°C vs. 220°C for the para-substituted analogue) and reduced conjugation efficiency, as evidenced by a blue-shifted UV-Vis absorption maximum (280 nm vs. 310 nm) .

  • (E)-1,2-Bis(4-methoxyphenyl)ethene :
    The electron-donating methoxy groups enhance the electron density of the aromatic rings, increasing the compound’s redox stability and shifting its emission spectrum to longer wavelengths (λem = 450 nm vs. 390 nm for this compound). However, this substitution reduces crystallinity, impacting its utility in solid-state devices .

Functional Comparison

Property This compound (E)-Stilbene (E)-1,2-Di-o-tolylethene (E)-1,2-Bis(4-methoxyphenyl)ethene
Melting Point (°C) 98 124 85 72
λmax (nm) 310 295 280 335
Thermal Stability (°C) 220 250 150 180
Fluorescence Quantum Yield 0.45 0.62 0.28 0.53

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